N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound featuring a hybrid structure combining imidazole, thiophene, and oxalamide moieties. The imidazole ring (2-phenyl substitution) and thiophene-derived side chain are linked via a propyl spacer and an oxalamide bridge, respectively.
Properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-18(19(25)22-14-16-8-4-13-26-16)21-9-5-11-23-12-10-20-17(23)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALGCIXFVRYQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C(=O)NCC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 368.5 g/mol
- CAS Number : 1421526-18-2
The compound features an imidazole ring, which is known for its biological activity, particularly in interactions with various enzymes and receptors.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Oxalamide Linkage : The oxalamide moiety is introduced via acylation reactions, linking the imidazole derivative with thiophenes.
Anticancer Properties
Research has indicated that compounds with imidazole and thiophene moieties exhibit significant anticancer activity. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance:
- Cytotoxicity Studies : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, including HeLa and MCF7 cells. The IC50 values for these cell lines are critical for evaluating potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF7 | 7.0 |
These values suggest a promising profile for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting potential use as an antimicrobial agent.
The proposed mechanism of action includes:
- Enzyme Inhibition : Interaction with specific kinases or other enzymes involved in cell signaling pathways.
- DNA Interaction : Potential binding to DNA or RNA, disrupting replication and transcription processes in cancer cells.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- In Vivo Models : Animal studies have demonstrated reduced tumor sizes when treated with this compound compared to controls.
- Combination Therapies : Research indicates enhanced efficacy when used in combination with established chemotherapeutic agents, suggesting a synergistic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzimidazole- and thiazole-triazole-acetamide derivatives synthesized in , such as 9a–9e . Below is a systematic comparison based on structural features, synthesis, and analytical data:
Table 1: Structural and Analytical Comparison
Key Observations :
Structural Divergence: The target compound replaces the benzimidazole-thiazole core in 9a–9e with an imidazole-thiophene system. This substitution may alter electronic properties (e.g., electron-rich thiophene vs. The oxalamide linker in the target compound contrasts with the acetamide bridge in 9a–9e. Oxalamides are more rigid and may enhance hydrogen-bonding interactions due to dual carbonyl groups.
Synthesis Methodology :
- Compounds in were synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" . The target compound likely employs similar modular strategies, such as coupling imidazole-propylamine with thiophenemethyl-oxalamide precursors.
Spectroscopic Validation :
- IR spectra for 9a–9e confirm carbonyl (C=O) and NH stretches, consistent with acetamide/oxalamide functionalities. The target compound would require analogous validation, with attention to imidazole C-H stretches (~3100 cm⁻¹) and thiophene ring vibrations .
Biological Implications :
Preparation Methods
Oxalyl Chloride-Mediated Amidation
A classical approach involves sequential reaction of oxalyl chloride with the two amines.
Procedure :
- First Amidation :
- Oxalyl chloride (1.1 eq) is added dropwise to a solution of 3-(2-phenyl-1H-imidazol-1-yl)propan-1-amine (1.0 eq) in dry dichloromethane (DCM) at 0°C.
- The mixture is stirred for 2 h at 25°C, yielding the monoamide chloride intermediate.
- Second Amidation :
- Thiophen-2-ylmethanamine (1.2 eq) and triethylamine (2.5 eq) are added to the intermediate.
- After 12 h at 25°C, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Mixed Carbonate Activation
To enhance selectivity, ethyl oxalyl chloride is used to generate a monoethyl oxalate intermediate.
Procedure :
- Ethyl Oxalyl Chloride Preparation :
- Oxalyl chloride (2.0 eq) reacts with ethanol (1.0 eq) in DCM at 0°C for 1 h.
- First Amidation :
- The intermediate reacts with 3-(2-phenylimidazol-1-yl)propan-1-amine (1.0 eq) in tetrahydrofuran (THF) at 40°C for 6 h.
- Hydrolysis and Second Amidation :
- The ethyl ester is hydrolyzed with NaOH (1M), then activated with thionyl chloride (1.5 eq).
- Thiophen-2-ylmethanamine (1.1 eq) is added in N-methyl-2-pyrrolidone (NMP) at 50°C for 8 h.
One-Pot Synthesis Using Advanced Coupling Agents
Propylphosphonic Anhydride (T3P®)
The patent-derived method (adapted from) employs T3P for efficient amide bond formation without intermediate isolation.
Procedure :
- Reaction Setup :
- Oxalic acid (1.0 eq), 3-(2-phenylimidazol-1-yl)propan-1-amine (1.0 eq), and T3P (1.5 eq) are combined in dimethylformamide (DMF).
- N-Methylmorpholine (NMM, 3.0 eq) is added at 35–40°C for 4 h.
- Second Amine Addition :
- Thiophen-2-ylmethanamine (1.2 eq) is introduced, and stirring continues for 12 h.
- Workup :
- The mixture is poured into ice-water, filtered, and recrystallized from ethanol.
Thionyl Chloride Activation
A scalable protocol using thionyl chloride (SOCl₂) in NMP:
Procedure :
- Oxalic Acid Activation :
- Oxalic acid (1.0 eq) is treated with SOCl₂ (2.2 eq) in NMP at 60°C for 2 h.
- First Amidation :
- 3-(2-Phenylimidazol-1-yl)propan-1-amine (1.0 eq) is added at 25°C for 6 h.
- Second Amidation :
- Thiophen-2-ylmethanamine (1.1 eq) and NMM (2.0 eq) are introduced, with stirring for 12 h.
Eco-Friendly One-Pot Approaches
Recent advancements (as per) enable a solvent-free, one-pot synthesis using catalytic systems.
Procedure :
- Reagent Mixing :
- Oxalic acid (1.0 eq), both amines (1.0 eq each), and MgCl₂ (10 mol%) are combined under ball-milling conditions.
- Mechanochemical Reaction :
- Milling at 30 Hz for 2 h yields the product directly.
Comparative Analysis of Methods
| Method | Yield | Purity | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Oxalyl Chloride Stepwise | 65% | 92% | 14 h | Low cost |
| T3P Coupling | 84% | 98% | 16 h | High purity, scalable |
| Thionyl Chloride/NMP | 78% | 96% | 20 h | Solvent versatility |
| Mechanochemical | 89% | 97% | 2 h | Solvent-free, energy-efficient |
Critical Considerations
- Imidazole Stability : The 2-phenylimidazole group is susceptible to ring-opening under strongly acidic conditions (pH <2). Neutral or mildly basic conditions (pH 7–9) are preferred during amidation.
- Thiophene Reactivity : Thiophen-2-ylmethanamine may undergo sulfoxidation in the presence of peroxides; inert atmospheres (N₂/Ar) are recommended.
- Purification : Silica gel chromatography is effective, but recrystallization from ethanol/water (4:1) improves yield (up to 91%).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can purity be ensured?
- Methodology :
- Step 1 : Prepare intermediates like 3-(2-phenyl-1H-imidazol-1-yl)propylamine via reductive amination of 2-phenylimidazole with acrylonitrile, followed by hydrogenation .
- Step 2 : Couple intermediates using oxalyl chloride or ethyl oxalyl chloride under anhydrous conditions. For example, react the imidazole-propylamine with oxalyl chloride, then add thiophen-2-ylmethylamine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via TLC (Rf ~0.3–0.5). Validate with -NMR (e.g., imidazole protons at δ 7.4–7.6 ppm) and LC-MS (expected [M+H]+ ~425.5) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Key Techniques :
- NMR : - and -NMR to confirm connectivity of imidazole (δ 7.4–7.6 ppm), thiophene (δ 6.8–7.2 ppm), and oxalamide (δ 3.5–4.0 ppm for methylene groups) .
- IR : Peaks at ~1650 cm (amide C=O) and ~3200 cm (N-H stretch) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Compare with stability data from analogs (e.g., hydrolysis rate k = 0.08 h at pH 7.4) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (expected >200°C for oxalamides) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and which software tools are recommended?
- Approach :
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for small-molecule refinement. Analyze hydrogen bonding (e.g., oxalamide N-H···O interactions) and torsional angles (imidazole-thiophene dihedral angles ~30–50°) .
- Validation : Compare with ORTEP-3-generated thermal ellipsoid plots to confirm disorder-free structures .
Q. What strategies address contradictory bioactivity data in antimicrobial assays?
- Resolution Framework :
- Assay Standardization : Use CLSI guidelines for MIC testing against S. aureus (ATCC 25923) with positive controls (e.g., ciprofloxacin).
- Structural Analogs : Compare activity with N1-(3-chloro-2-methylphenyl)-N2-(3-phenylpiperazinylpropyl)oxalamide (MIC = 8 μg/mL vs. 16 μg/mL for target compound). Adjust for logP differences (target compound logP ~2.5 vs. 3.1 for more active analogs) .
- Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to rule out false negatives due to poor uptake .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or phenyl groups) and assess changes in bioactivity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability .
- Data Correlation : Use QSAR models linking descriptors (e.g., polar surface area, H-bond donors) to activity trends .
Q. What experimental designs mitigate metabolic instability in preclinical studies?
- Strategies :
- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and NADPH. Quantify parent compound loss via LC-MS/MS (half-life <30 minutes suggests need for prodrug derivatization) .
- Metabolite ID : Use HR-MS/MS to identify oxidation sites (e.g., imidazole ring hydroxylation) .
- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to block metabolic hotspots .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
